

A Comparative Guide to the Selectivity of HDAC6 Degrader-4

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Compound of Interest		
Compound Name:	HDAC6 degrader-4	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **HDAC6 degrader-4**'s selectivity and performance against other alternative HDAC6-targeting compounds. The information is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development projects.

Performance Comparison

HDAC6 degrader-4 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of histone deacetylase 6 (HDAC6). Its selectivity is a critical attribute, minimizing off-target effects and associated toxicities. This section compares the degradation and inhibitory activities of **HDAC6 degrader-4** with other known HDAC6 degraders and inhibitors.

Degradation Potency and Selectivity

The efficacy of a degrader is determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the degradation performance of **HDAC6 degrader-4** and other notable HDAC6 degraders.



Compound	DC50 (nM)	Dmax (%)	Cell Line	E3 Ligase Recruited	Key Findings
HDAC6 degrader-4 (Compound 17c)	14	Not specified	Not specified	Cereblon (CRBN)	Potent degradation of HDAC6.
TO-1187	5.81	94	MM.1S	Cereblon (CRBN)	Achieved monoselectiv e HDAC6 degradation with no degradation of other HDACs or known IMiD off-targets in proteome- wide evaluation.[1]
NP8	~100	>90	HeLa, MM.1S	Cereblon (CRBN)	Effectively induced degradation of HDAC6 in different cell lines with high selectivity against other HDACs.[2]
Degrader 3j	7.1	~90	MM1S	Von Hippel- Lindau (VHL)	Potent VHL- based degrader that did not induce degradation



of Ikaros family proteins (IKZF1/3), common neosubstrate s of CRBNbased degraders.[3]

Inhibitory Activity and Isoform Selectivity

In addition to degradation, the inherent inhibitory activity of the degrader's warhead can contribute to its biological effects. The IC50 values against various HDAC isoforms indicate the selectivity of the binding component of the degrader.

Compound	HDAC6 IC50 (μM)	HDAC1 IC50 (µM)	HDAC2 IC50 (µM)	HDAC3 IC50 (µM)
HDAC6 degrader-4 (Compound 17c)	0.295	2.2	2.37	0.61
Ricolinostat (ACY-1215)	0.005	0.811	Not specified	Not specified
Tubastatin A	0.004	1.2	Not specified	Not specified

Note: Lower IC50 values indicate higher inhibitory potency.

The data indicates that while **HDAC6 degrader-4** is a potent degrader, its warhead also exhibits inhibitory activity against other HDAC isoforms, particularly HDAC3. In contrast, inhibitors like Ricolinostat and Tubastatin A show higher selectivity for HDAC6 inhibition over HDAC1.

Experimental Validation of Selectivity



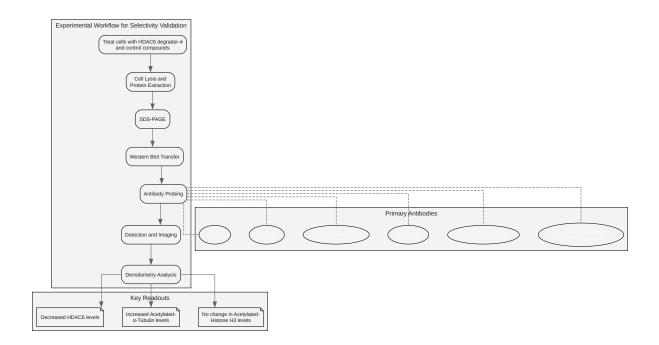




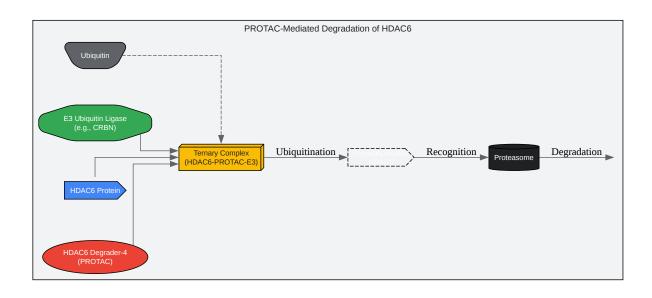
The selectivity of HDAC6 degraders is experimentally validated by assessing their impact on the acetylation of specific protein substrates. Increased acetylation of α -tubulin is a marker for HDAC6 inhibition/degradation, while increased acetylation of histone H3 indicates inhibition of class I HDACs (HDAC1, 2, and 3).

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